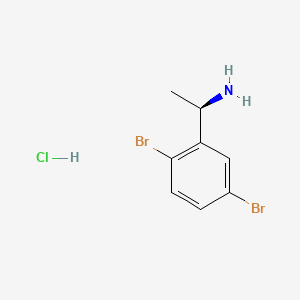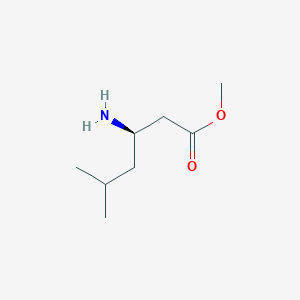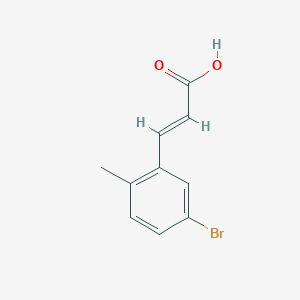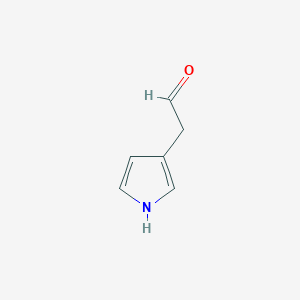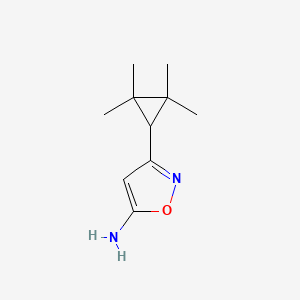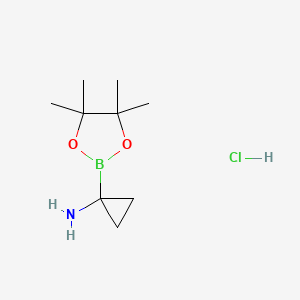
1-(Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropan-1-amine hydrochloride is a chemical compound with the molecular formula C9H18BNO2·HCl and a molecular weight of 219.52 g/mol . This compound is characterized by the presence of a cyclopropane ring attached to an amine group, which is further bonded to a tetramethyl-1,3,2-dioxaborolane moiety. The hydrochloride salt form enhances its stability and solubility in aqueous solutions .
Preparation Methods
The synthesis of 1-(Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropan-1-amine hydrochloride typically involves the reaction of cyclopropanamine with tetramethyl-1,3,2-dioxaborolane under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the desired product . The reaction mixture is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
1-(Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropan-1-amine hydrochloride undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from -78°C to room temperature . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropan-1-amine hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The boron atom in the compound can form reversible covalent bonds with nucleophilic sites in biological molecules, modulating their activity . This interaction can affect various cellular pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
1-(Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropan-1-amine hydrochloride can be compared with similar compounds such as:
1-(Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclobutan-1-amine hydrochloride: This compound has a cyclobutane ring instead of a cyclopropane ring, which may result in different chemical reactivity and biological activity.
1-Methylpyrazole-4-boronic acid pinacol ester: This compound contains a pyrazole ring and is used in similar applications but may have different properties due to the presence of the pyrazole moiety.
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: This compound has a pyridine ring and is used in organic synthesis and material science.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C9H19BClNO2 |
|---|---|
Molecular Weight |
219.52 g/mol |
IUPAC Name |
1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C9H18BNO2.ClH/c1-7(2)8(3,4)13-10(12-7)9(11)5-6-9;/h5-6,11H2,1-4H3;1H |
InChI Key |
BVMAPPUTPNGBEC-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2(CC2)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


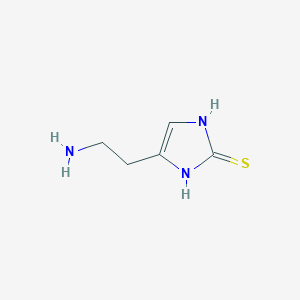
![[1-(Cyclopropylmethyl)cyclobutyl]methanamine](/img/structure/B13533193.png)
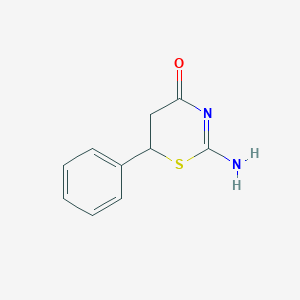
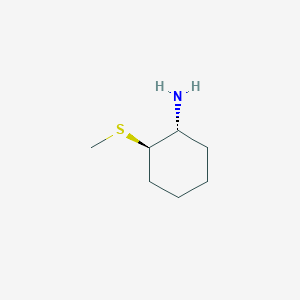
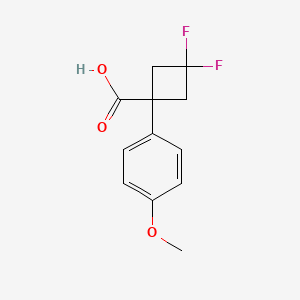
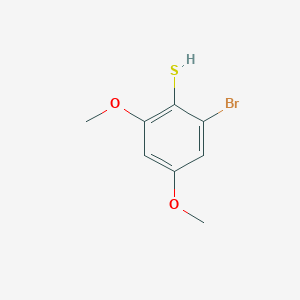
![2-{[4-(3-bromophenyl)-8-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-oxa-8-azaspiro[4.5]decan-4-yl]oxy}aceticacid](/img/structure/B13533221.png)
![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxybenzoicacid](/img/structure/B13533223.png)
